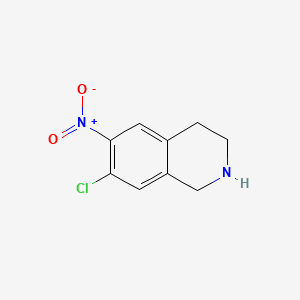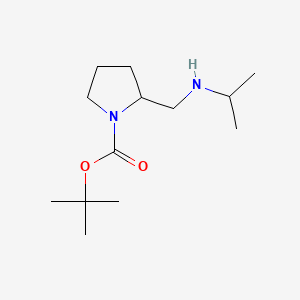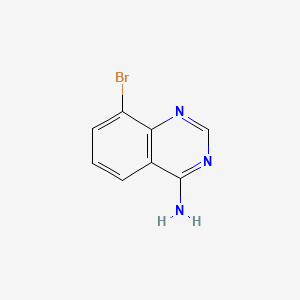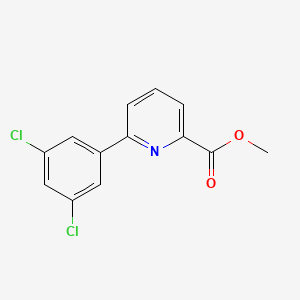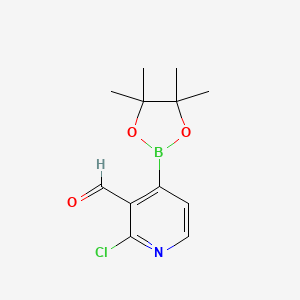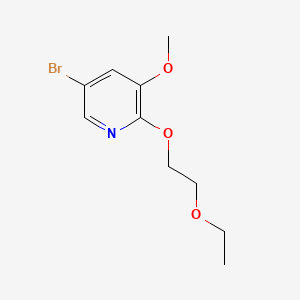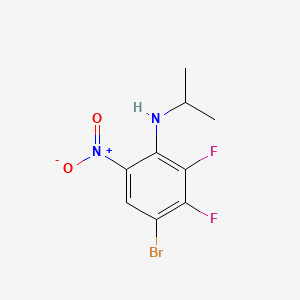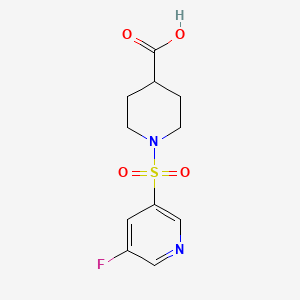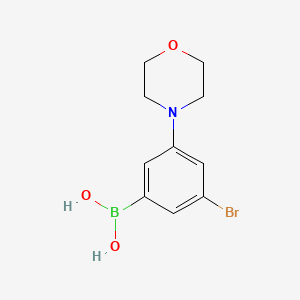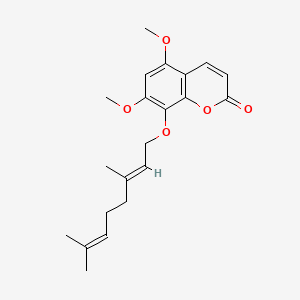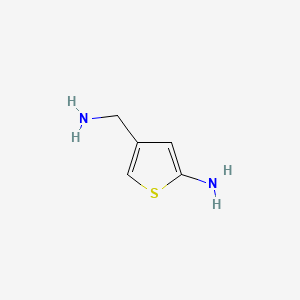
5-Amino-3-thiophenemethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-thiophenemethanamine: is an organic compound with the molecular formula C5H8N2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods: Industrial production methods for thiophene derivatives often involve large-scale condensation reactions under controlled conditions. These methods ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-3-thiophenemethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry: 5-Amino-3-thiophenemethanamine is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds with potential biological activity .
Biology: In biological research, this compound is studied for its potential as a ligand in biochemical assays and as a precursor for bioactive molecules .
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as organic semiconductors and corrosion inhibitors .
Mechanism of Action
The mechanism of action of 5-Amino-3-thiophenemethanamine involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds and interact with various enzymes and receptors. This interaction can modulate biological pathways, leading to its observed effects .
Comparison with Similar Compounds
2-Thiophenemethylamine: Another thiophene derivative with an amino group at the 2-position.
3-Aminothiophene-2-carboxamide: A thiophene derivative with an amino group and a carboxamide group.
Uniqueness: 5-Amino-3-thiophenemethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its position-specific amino group allows for unique interactions in chemical reactions and biological systems .
Properties
CAS No. |
197893-34-8 |
|---|---|
Molecular Formula |
C5H8N2S |
Molecular Weight |
128.193 |
IUPAC Name |
4-(aminomethyl)thiophen-2-amine |
InChI |
InChI=1S/C5H8N2S/c6-2-4-1-5(7)8-3-4/h1,3H,2,6-7H2 |
InChI Key |
VZRXELXPDPORJO-UHFFFAOYSA-N |
SMILES |
C1=C(SC=C1CN)N |
Synonyms |
3-Thiophenemethanamine,5-amino-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


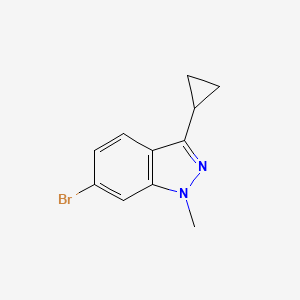

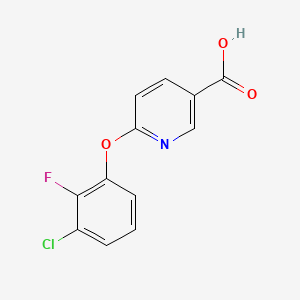
![tert-Butyl 4-chloro-2-morpholino-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B595301.png)
